REACTION_CXSMILES
|
C1(=O)[N:5]([CH2:6][CH2:7][CH2:8][CH:9]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[CH:13]=[CH:12][C:11]3[CH:20]=[CH:21][CH:22]=[CH:23][C:10]2=3)C(=O)C2=CC=CC=C12.O.NN>C(O)C>[NH2:5][CH2:6][CH2:7][CH2:8][CH:9]1[C:10]2[CH:23]=[CH:22][CH:21]=[CH:20][C:11]=2[CH:12]=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]1=2 |f:1.2|
|
Name
|
5-(3-Phthalimidopropyl)-5H-dibenzo[a,d]cycloheptene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CCCC1C3=C(C=CC4=C1C=CC=C4)C=CC=C3)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
(0.0054 mole), is dissolved in 50 ml
|
Type
|
ADDITION
|
Details
|
, is added
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
TEMPERATURE
|
Details
|
to refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution then is cooled
|
Type
|
CUSTOM
|
Details
|
the precipitate of phthalhydrazide removed by filtration
|
Type
|
DISTILLATION
|
Details
|
Ethanol is distilled from the filtrate under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 40 ml
|
Type
|
CUSTOM
|
Details
|
The filtered solution is evaporated
|
Type
|
TEMPERATURE
|
Details
|
by heating under reduced pressure to a volume of approximately 20 ml
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the hydrochloride salt of 5-(3-aminopropyl)-5H-dibenzo[a,d]cycloheptene is precipitated in a yield of 1.35 g
|
Type
|
CUSTOM
|
Details
|
After recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of ethanol and ether
|
Name
|
|
Type
|
|
Smiles
|
NCCCC1C2=C(C=CC3=C1C=CC=C3)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |